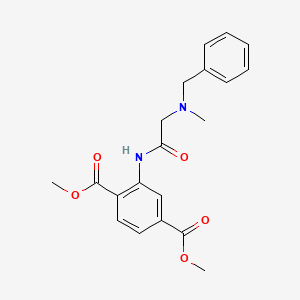
Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate, also known as DM-BAT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DM-BAT is a terephthalate derivative that is synthesized through a multistep process involving the reaction of terephthalic acid with benzylamine, followed by N-alkylation and amidation reactions.
作用機序
The mechanism of action of Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate involves its ability to bind to specific target molecules, such as proteins or metal ions, and induce a response. For example, Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate can bind to metal ions and form complexes that exhibit unique optical properties, making it useful for sensing applications. Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate can also bind to proteins and induce a conformational change, allowing for the detection of protein-protein interactions.
Biochemical and Physiological Effects:
Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
実験室実験の利点と制限
Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate has several advantages for lab experiments, including its ability to bind to specific target molecules and induce a response, its non-toxic nature, and its versatility in various scientific research applications. However, Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate also has limitations, such as its complex synthesis method and its limited solubility in water.
将来の方向性
There are several future directions for the use of Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate in scientific research. One potential direction is the development of Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate-based biosensors for detecting various biomolecules, such as nucleic acids and proteins. Another direction is the use of Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate as a photosensitizer for cancer therapy, as it has been shown to exhibit phototoxicity towards cancer cells. Additionally, the development of new synthesis methods for Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate could lead to improved yields and lower costs, making it more accessible for scientific research.
合成法
The synthesis of Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate involves a multistep process that starts with the reaction of terephthalic acid with benzylamine to form 2-(benzylamino)terephthalic acid. This intermediate is then N-methylated using dimethyl sulfate to form dimethyl 2-(2-(benzylamino)acetamido)terephthalate. The final step involves N-benzylating the amide nitrogen using benzyl chloride to form Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate.
科学的研究の応用
Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate has been used in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as a ligand for metal ions. Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate has also been used in the development of biosensors for detecting glucose and other biomolecules.
特性
IUPAC Name |
dimethyl 2-[[2-[benzyl(methyl)amino]acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-22(12-14-7-5-4-6-8-14)13-18(23)21-17-11-15(19(24)26-2)9-10-16(17)20(25)27-3/h4-11H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZNGJBNZOVUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-(benzyl(methyl)amino)acetamido)terephthalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)
![9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809358.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2809361.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide](/img/structure/B2809362.png)
![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)

![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)
![2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809368.png)


amino}-4,4-dimethylpentanoic acid](/img/structure/B2809371.png)
![2-methyl-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2809373.png)